2'-Deoxyguanosine-d2 (monohydrate)
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Overview
Description
2’-Deoxyguanosine-d2 (monohydrate) is a deuterium-labeled form of 2’-Deoxyguanosine monohydrate. This compound is an endogenous metabolite and is used extensively in scientific research due to its stable isotope labeling, which aids in various analytical and pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyguanosine-d2 (monohydrate) involves the incorporation of deuterium into the 2’-Deoxyguanosine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific reaction conditions and reagents used can vary, but common methods include the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen for deuterium .
Industrial Production Methods
Industrial production of 2’-Deoxyguanosine-d2 (monohydrate) follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the product. The use of advanced chromatographic techniques is common to separate and purify the deuterated compound from any non-deuterated impurities .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxyguanosine-d2 (monohydrate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2’-Deoxyguanosine-d2 can lead to the formation of 8-oxo-2’-deoxyguanosine, a common oxidative damage marker in DNA .
Scientific Research Applications
2’-Deoxyguanosine-d2 (monohydrate) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in mass spectrometry to study reaction mechanisms and metabolic pathways.
Biology: Employed in studies of DNA synthesis and repair, as well as in the investigation of oxidative stress and its effects on nucleic acids.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of nucleoside analogs in the body.
Mechanism of Action
The mechanism of action of 2’-Deoxyguanosine-d2 (monohydrate) involves its incorporation into DNA during replication. The deuterium atoms in the compound provide a unique marker that can be detected using mass spectrometry, allowing researchers to track the incorporation and subsequent metabolism of the nucleoside. This helps in understanding the molecular targets and pathways involved in DNA synthesis and repair .
Comparison with Similar Compounds
Similar Compounds
- 2’-Deoxyadenosine monohydrate
- 2’-Deoxycytidine monohydrate
- 2’-Deoxyuridine monohydrate
- Thymidine
Uniqueness
2’-Deoxyguanosine-d2 (monohydrate) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in analytical studies. This makes it particularly valuable in pharmacokinetic and metabolic research, where accurate measurement of nucleoside incorporation and turnover is crucial .
Properties
Molecular Formula |
C10H15N5O5 |
---|---|
Molecular Weight |
287.27 g/mol |
IUPAC Name |
2-amino-9-[(2R,4S,5R)-5-[dideuterio(hydroxy)methyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one;hydrate |
InChI |
InChI=1S/C10H13N5O4.H2O/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6;/h3-6,16-17H,1-2H2,(H3,11,13,14,18);1H2/t4-,5+,6+;/m0./s1/i2D2; |
InChI Key |
LZSCQUCOIRGCEJ-DXILASRESA-N |
Isomeric SMILES |
[2H]C([2H])([C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C2N=C(NC3=O)N)O)O.O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O.O |
Origin of Product |
United States |
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